molecular formula C17H15N5O3 B14980959 ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate

ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate

Cat. No.: B14980959
M. Wt: 337.33 g/mol
InChI Key: GNTXCSDZRJIZQC-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate is a heterocyclic compound featuring a tetrazole ring linked via a benzoyl group to an ethyl benzoate backbone. The tetrazole moiety (1H-tetrazol-1-yl) is notable for its aromaticity, acidity (pKa ~4.9), and ability to participate in hydrogen bonding, making it a common pharmacophore in medicinal chemistry . This compound’s synthesis typically involves coupling a tetrazole-containing benzoyl chloride with ethyl 4-aminobenzoate under nucleophilic acyl substitution conditions. Its molecular formula is C₁₇H₁₄N₄O₃, with a molecular weight of 322.32 g/mol.

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

ethyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C17H15N5O3/c1-2-25-17(24)13-3-7-14(8-4-13)19-16(23)12-5-9-15(10-6-12)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23)

InChI Key

GNTXCSDZRJIZQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 4-(1H-tetrazol-1-yl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols can replace the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 4-(1H-Tetrazol-1-yl)benzoate

Molecular Formula : C₁₀H₁₀N₄O₂
Molecular Weight : 218.21 g/mol
Key Features :

  • Lacks the benzoylamino linker present in the target compound.
  • Tetrazole is directly attached to the benzoate ring.
  • Exhibits lower molecular weight and reduced steric bulk compared to the target compound.
    Applications : Used as a synthetic intermediate for pharmaceuticals and agrochemicals due to its acidity and hydrogen-bonding capacity .

I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate)

Molecular Formula : C₂₁H₂₂N₄O₂
Molecular Weight : 362.43 g/mol
Key Features :

  • Replaces tetrazole with a pyridazine ring.
  • Contains a phenethylamino linker instead of benzoylamino.
  • Pyridazine’s electron-deficient nature may alter π-π stacking interactions compared to tetrazole .

Ethyl 4-(Carbamoylamino)benzoate Derivatives

Molecular Formula : C₁₀H₁₂N₂O₃ (example)
Molecular Weight : ~208.22 g/mol
Key Features :

  • Substitutes tetrazole-benzoyl group with a carbamoyl (NH₂CONH-) moiety.

Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Molecular Formula : C₂₄H₂₂ClN₅O₃S
Molecular Weight : 495.98 g/mol
Key Features :

  • Incorporates a triazole ring and a sulfanyl acetyl linker.
  • Chlorine substituent enhances lipophilicity and may influence toxicity profiles.

Ethyl 4-(2-(1H-Benzo[d]imidazol-2-yl thio)acetamido)benzoate

Molecular Formula : C₁₈H₁₇N₃O₃S
Molecular Weight : 355.41 g/mol
Key Features :

  • Benzoimidazole ring introduces a bicyclic aromatic system, enhancing π-π stacking.
  • Thioacetamido linker provides sulfur-based hydrogen bonding and redox activity .

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Profile Biological Relevance
Target Compound 322.32 Tetrazole, benzoylamino, ester Moderate (acidic pH) Enzyme inhibition, drug lead
Ethyl 4-(1H-tetrazol-1-yl)benzoate 218.21 Tetrazole, ester High (due to acidity) Intermediate, ligand design
I-6230 362.43 Pyridazine, phenethylamino, ester Low (lipophilic) Kinase inhibition
Ethyl 4-(carbamoylamino)benzoate ~208.22 Carbamoyl, ester High (polar) Antimicrobial agents
Triazol-sulfanyl derivative (C₂₄H…) 495.98 Triazole, sulfanyl, chloro Low (high MW) Anticancer screening

Key Observations:

Tetrazole vs. Pyridazine/Triazole : Tetrazole’s acidity and hydrogen-bonding capacity make it superior for mimicking carboxylate groups in enzyme active sites, whereas pyridazine/triazole derivatives may offer tailored electronic effects .

Linker Effects: Benzoylamino linkers (target compound) enhance rigidity and planar stacking, while phenethylamino or thioacetamido linkers increase flexibility and redox activity .

Molecular Weight and Bioavailability : Lower molecular weight analogs (e.g., ethyl 4-(tetrazol-1-yl)benzoate) exhibit better solubility, whereas bulkier derivatives (e.g., triazol-sulfanyl compound) may face pharmacokinetic challenges .

Q & A

Q. What synthetic routes are commonly employed for ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate, and how can reaction efficiency be optimized?

The synthesis typically involves a multi-step process starting with ethyl 4-aminobenzoate. Acylation with 4-(1H-tetrazol-1-yl)benzoyl chloride is performed under basic conditions (e.g., using triethylamine in anhydrous THF). Reaction efficiency can be optimized by maintaining a 1:1 molar ratio of reactants, controlling temperature (0–5°C during acyl chloride addition), and using column chromatography for purification. Anhydrous solvents and inert atmospheres minimize side reactions like hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the tetrazole moiety in this compound?

Fourier-transform infrared spectroscopy (FTIR) identifies the tetrazole ring via N–H stretching (~3200 cm⁻¹) and C=N absorption (~1600 cm⁻¹). Nuclear magnetic resonance (¹H/¹³C NMR) confirms substitution patterns: the tetrazole proton resonates at δ 8.5–9.5 ppm, while the benzoyl carbonyl appears at ~165 ppm in ¹³C NMR. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₆H₁₅N₅O₃, theoretical 341.11 g/mol) .

Q. How does the tetrazole ring influence the compound’s solubility and stability under physiological conditions?

The tetrazole group enhances solubility in polar solvents (e.g., DMSO, ethanol) due to its acidic N–H proton (pKa ~4.5), which ionizes in neutral/basic buffers. However, under acidic conditions (pH < 3), protonation reduces solubility. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 37°C, making it suitable for in vitro assays .

Advanced Research Questions

Q. What strategies resolve contradictory data in reported biological activities of tetrazole-containing analogs?

Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). For example, notes that 5-(4-carboxyphenyl)-tetrazole exhibits anticonvulsant activity in mice but not in rat models. Cross-validation using standardized protocols (e.g., OECD guidelines) and structural analogs (e.g., replacing the tetrazole with a carboxylate) can isolate pharmacophore contributions .

Q. How can computational methods predict the reactivity of the tetrazole moiety in electrophilic substitution reactions?

Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. For 4-(1H-tetrazol-1-yl)aniline analogs, the N1 atom exhibits the highest electron density, favoring electrophilic attack. Molecular docking further predicts binding affinities to biological targets (e.g., cyclooxygenase-2) by analyzing π-π stacking between the tetrazole and aromatic residues .

Q. What crystallographic approaches elucidate the conformational flexibility of the benzoyl-amino linker?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals torsional angles between the benzoyl and benzoate groups. For ethyl 4-[(dimethylcarbamothioyl)amino]benzoate, the dihedral angle is 12.3°, indicating partial conjugation. Twinning or disorder in crystals (common with flexible linkers) can be resolved using PLATON’s SQUEEZE algorithm .

Q. How do solvent effects impact the solvatochromic behavior of this compound in UV-Vis studies?

Solvatochromic shifts are analyzed via linear solvation energy relationships (LSERs). In polar aprotic solvents (e.g., acetonitrile), the tetrazole’s lone pairs engage in n→π* transitions, causing a bathochromic shift (~15 nm) compared to nonpolar solvents. Kamlet-Taft parameters quantify hydrogen-bond donor/acceptor interactions, correlating with λₘₐₓ variations .

Methodological Considerations Table

Research AspectKey ParametersTools/TechniquesReferences
Synthesis Yield optimization, purityColumn chromatography, TLC
Characterization Functional group analysisFTIR, NMR, HRMS
Computational Reactivity predictionGaussian (DFT), AutoDock
Biological Assays Activity validationMTT, ELISA, OECD protocols

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